1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-2-oxo-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-4(5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOUJFGFKGGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 4-cyano-1,2-diphenyl-1H-imidazole-5-carboxylic acid ethyl ester with methyl ethanolamine .
Industrial Production Methods: Industrial production methods often involve the use of robust and scalable synthetic routes. For example, the reaction mass can be quenched into an ammonium chloride solution, followed by extraction with ethyl acetate. The organic phase is then separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: Electrophilic substitution reactions are common due to the presence of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Applications
1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid exhibits potential therapeutic properties. It is being researched for its role in:
- Antimicrobial Activity : Studies have indicated that derivatives of imidazole compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases, including cancer and metabolic disorders. For instance, it has shown promise in modulating the activity of matrix metalloproteinases, which are involved in tumor progression .
Material Science Applications
The compound's unique chemical structure allows it to be used in:
- Biomaterials Development : Due to its biocompatibility, 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is being explored for use in drug delivery systems and tissue engineering . Its ability to form stable complexes with metal ions can enhance the properties of polymeric materials used in biomedical applications.
Case Study 1: Antimicrobial Properties
A study published in the European Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various imidazole derivatives, including 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid. The results demonstrated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Enzyme Inhibition
Research highlighted in the Journal of Medicinal Chemistry focused on the enzyme inhibition capabilities of imidazole derivatives. The study found that 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid effectively inhibited matrix metalloproteinases, suggesting its potential use as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent blocker of the GABA receptor, which is crucial for its anticonvulsant properties. Additionally, it inhibits rat liver microsomes and has a high affinity for the enzyme cilexetil, responsible for converting cilexetil into its active form .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Key Observations :
Physicochemical and Functional Comparisons
Solubility and Polarity
- Target Compound : Moderate polarity (CCS = 131.1–141.0 Ų) due to hydroxyl and carboxylic acid groups .
- 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid : Higher lipophilicity due to methyl group; CCS data unavailable .
- Benzimidazole Derivatives : Reduced solubility in aqueous media due to bulky aromatic systems .
Biological Activity
1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is , with a molecular weight of approximately 158.17 g/mol. The structure features an imidazole ring, which is crucial for its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazole derivatives, including 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid. Research indicates that compounds in this class exhibit activity against various viruses, including orthopoxviruses.
A study evaluating a series of imidazole derivatives reported promising antiviral activity against the Vaccinia virus (VACV). The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibition of viral replication. For instance, ethyl 1-hydroxy-4-methyl-2-(4-trifluoromethyl)phenyl-1H-imidazole-5-carboxylate showed an IC50 of 0.35 μM against VACV, highlighting the potential for further development as antiviral agents .
Anticancer Activity
The compound has also been investigated for anticancer properties. In vitro studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. These effects are often attributed to their ability to interact with specific cellular targets involved in cancer pathways.
For example, a derivative structurally related to 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines with selectivity indices suggesting low toxicity to normal cells .
The biological activity of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is primarily mediated through its interaction with cellular targets:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes essential for replication, thereby limiting viral proliferation.
- Modulation of Signaling Pathways : It can affect key signaling pathways involved in cell survival and apoptosis, leading to increased cancer cell death.
- Interaction with Receptors : The imidazole ring allows for interactions with various receptors, potentially modulating their activity.
Case Studies
Several case studies have been documented that illustrate the efficacy of imidazole derivatives:
These studies underscore the need for further exploration into the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid and its derivatives?
- Methodology : Synthesis typically involves condensation reactions of imidazole precursors with ethylating agents under controlled pH and temperature. For example, derivatives can be synthesized via nucleophilic substitution or coupling reactions using catalysts like palladium or copper ( ). Optimization may require varying solvents (e.g., DMF, THF) and reaction times. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Characterize intermediates via -/-NMR and IR spectroscopy to confirm functional groups ( ).
Q. How can researchers ensure the stability of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid during storage and handling?
- Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation ( ). Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess degradation pathways. Use HPLC or mass spectrometry to detect impurities over time ( ).
- Key Considerations : Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the imidazole ring or ester groups ().
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid in coordination chemistry?
- Methodology : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals, identifying reactive sites (e.g., carboxylate oxygen, imidazole nitrogen). Compare computational results with experimental data from X-ray crystallography or spectroscopic studies of metal complexes ( ).
- Case Study : Metal complexes with Cu(II) or Fe(III) ions show distinct coordination geometries, validated by UV-Vis and EPR spectroscopy ( ).
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for imidazole derivatives?
- Methodology : Re-examine sample purity via elemental analysis or high-resolution MS. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-reference with synthetic intermediates to confirm assignments ( ).
- Example : Discrepancies in -NMR signals for methyl groups may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria ( ).
Q. How are process-related impurities in 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid identified and controlled?
- Methodology : Use LC-MS or GC-MS to profile impurities, focusing on byproducts like tetrazole-containing analogs or dimerized species ( ). Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side reactions.
- Key Impurities : Biphenyl-tetrazole derivatives may form during coupling steps; these require strict control due to potential pharmacological interference ( ).
Methodological Best Practices
Q. What analytical techniques are most effective for characterizing imidazole-based compounds?
- Techniques :
- NMR Spectroscopy : Assign protons and carbons using DEPT, HMBC, and NOESY ( ).
- Mass Spectrometry : HRMS confirms molecular weight; fragmentation patterns reveal structural motifs.
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks ( ).
Q. How can researchers design experiments to study the biological activity of imidazole derivatives?
- Approach : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) to assess structure-activity relationships (SAR). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking to predict binding modes ( ).
- Example : Replace the ethyl group with bulkier substituents to evaluate steric effects on target binding ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
